5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid
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Overview
Description
5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that features an oxazolo-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with an oxazoline derivative in the presence of a base. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
- 5-tert-butoxycarbonyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
5-tert-butoxycarbonyl-6,7-dihydro-4H-oxazolo[4,5-c]pyridine-2-carboxylic acid is unique due to its oxazolo-pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C12H16N2O5 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-5-4-8-7(6-14)13-9(18-8)10(15)16/h4-6H2,1-3H3,(H,15,16) |
InChI Key |
FLWVTKILXONCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(O2)C(=O)O |
Origin of Product |
United States |
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